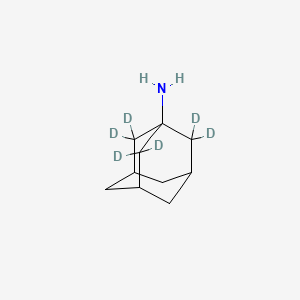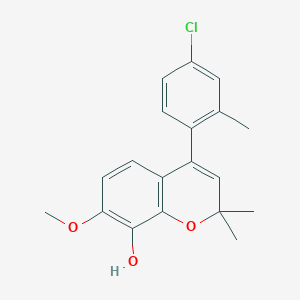
Topiramate (lithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topiramate is a sulfamate-substituted monosaccharide used primarily as an anticonvulsant and for the prophylaxis of migraines . It was initially discovered during the search for a novel antidiabetic drug but was later found to have significant antiepileptic properties . Topiramate is known for its unique chemical structure, which includes a sulfamate group and a high oxygen content .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Topiramate is synthesized through a multi-step process that involves the protection of fructose, followed by sulfamation and deprotection . The key steps include:
Protection of Fructose: Fructose is protected using isopropylidene groups to form 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.
Sulfamation: The protected fructose is then reacted with sulfamoyl chloride in the presence of a base to introduce the sulfamate group.
Deprotection: The final step involves the removal of the isopropylidene groups to yield topiramate.
Industrial Production Methods
Industrial production of topiramate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Topiramate undergoes several types of chemical reactions, including:
Oxidation: Topiramate can be oxidized under specific conditions to form various degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: The sulfamate group in topiramate can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various sulfamate derivatives .
Applications De Recherche Scientifique
Topiramate has a wide range of scientific research applications, including:
Mécanisme D'action
Topiramate exerts its effects through multiple mechanisms, including:
Inhibition of Voltage-Gated Channels: Blocks sodium and calcium channels, reducing neuronal excitability.
Enhancement of Gamma-Aminobutyric Acid (GABA) Activity: Increases the activity of GABA, an inhibitory neurotransmitter.
Inhibition of Glutamate Receptors: Reduces excitatory neurotransmission by inhibiting kainate and AMPA receptors.
Inhibition of Carbonic Anhydrase: Inhibits both cytosolic and membrane-associated forms of carbonic anhydrase, affecting pH regulation.
Comparaison Avec Des Composés Similaires
Topiramate is often compared with other anticonvulsants and carbonic anhydrase inhibitors. Some similar compounds include:
Zonisamide: Another anticonvulsant with similar mechanisms of action but different chemical structure.
Acetazolamide: A carbonic anhydrase inhibitor used primarily for glaucoma and altitude sickness.
Valproate: An anticonvulsant with broader applications but different side effect profile.
Uniqueness
Topiramate’s unique combination of mechanisms, including its effects on multiple neurotransmitter systems and carbonic anhydrase inhibition, distinguishes it from other anticonvulsants . Its sulfamate group also contributes to its distinct pharmacological properties .
Propriétés
Formule moléculaire |
C12H21LiNO8S |
|---|---|
Poids moléculaire |
346.3 g/mol |
InChI |
InChI=1S/C12H21NO8S.Li/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h7-9H,5-6H2,1-4H3,(H2,13,14,15);/t7-,8-,9+,12+;/m1./s1 |
Clé InChI |
DDTLXSFZQSHOSV-WGAVTJJLSA-N |
SMILES isomérique |
[Li].CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
SMILES canonique |
[Li].CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)



![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15141353.png)






![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)

